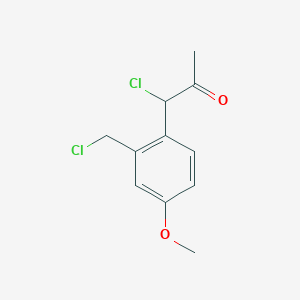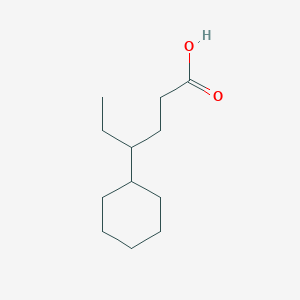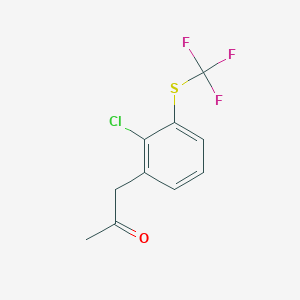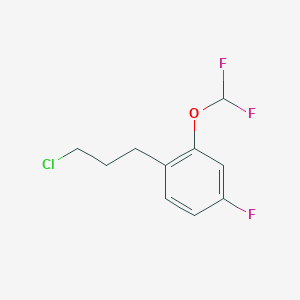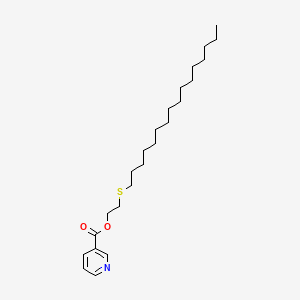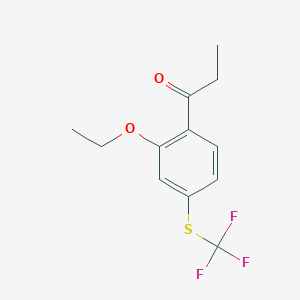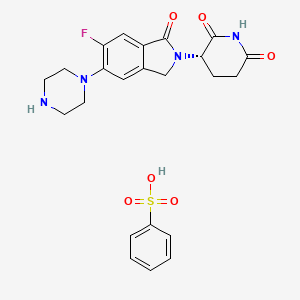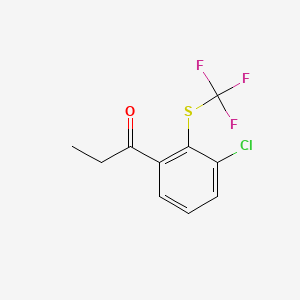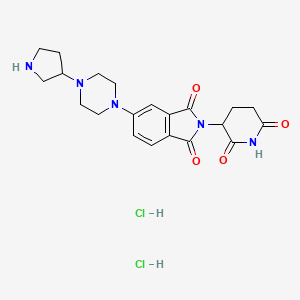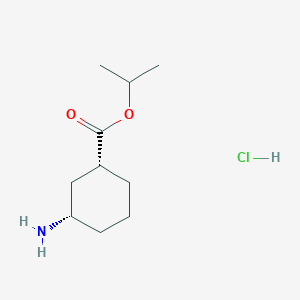
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isopropyl group, an amino group, and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The isopropyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through reductive amination. The carboxylate group is typically introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of polymers and other materials.
作用机制
The mechanism by which Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylate derivatives: These compounds share the cyclohexane ring and carboxylate group but differ in other substituents.
Aminocyclohexane derivatives: These compounds have the amino group on the cyclohexane ring but may lack the isopropyl or carboxylate groups.
Uniqueness
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
propan-2-yl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m1./s1 |
InChI 键 |
ZLCRHJGJWZOSGB-RJUBDTSPSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)N.Cl |
规范 SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


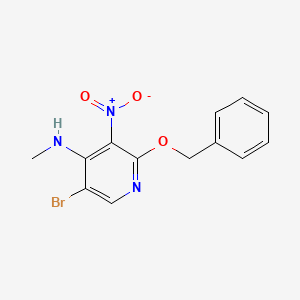
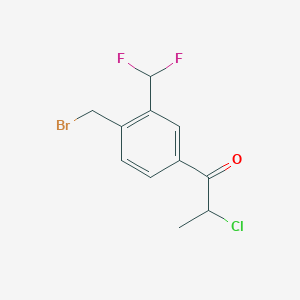
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
